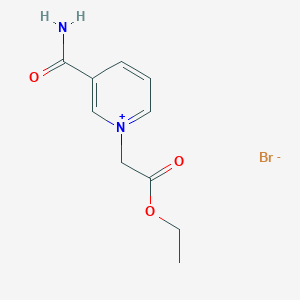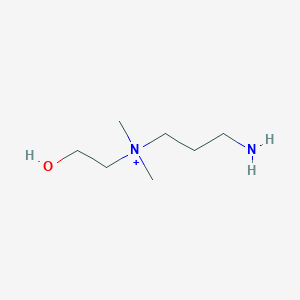
(Dimethylsilylidene)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dimethylsilylidene)methanone is an organosilicon compound characterized by the presence of a silicon atom bonded to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylsilylidene)methanone typically involves the reaction of dimethylchlorosilane with carbon monoxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(CH}_3)_2\text{SiCl} + \text{CO} \rightarrow \text{(CH}_3)_2\text{SiCO} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
(Dimethylsilylidene)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silyl alcohols.
Substitution: The silicon atom can participate in substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce silyl alcohols.
科学的研究の応用
(Dimethylsilylidene)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
類似化合物との比較
Similar Compounds
Dimethylsilyl ketone: Similar in structure but lacks the carbonyl group bonded directly to silicon.
Trimethylsilyl ketone: Contains an additional methyl group, altering its reactivity and properties.
Silyl enol ethers: These compounds have a silicon atom bonded to an enolate, offering different reactivity patterns.
Uniqueness
(Dimethylsilylidene)methanone is unique due to the direct bonding of the silicon atom to the carbonyl group, which imparts distinct chemical properties. This structural feature allows it to participate in a variety of reactions that are not possible with other organosilicon compounds.
特性
| 115591-59-8 | |
分子式 |
C3H6OSi |
分子量 |
86.16 g/mol |
InChI |
InChI=1S/C3H6OSi/c1-5(2)3-4/h1-2H3 |
InChIキー |
NPLCQZHKCIWJTC-UHFFFAOYSA-N |
正規SMILES |
C[Si](=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



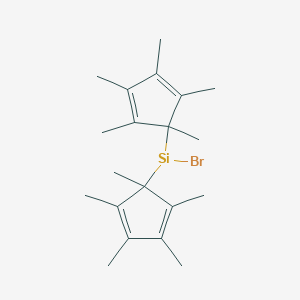
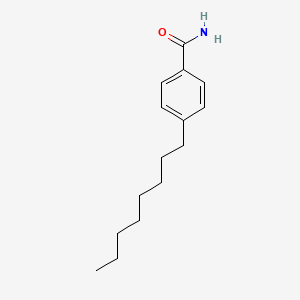
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

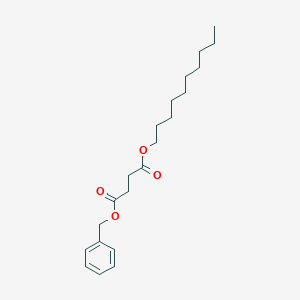
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
